molecular formula C25H20N2OS B2703709 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide CAS No. 361160-46-5

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide

Cat. No. B2703709
CAS RN: 361160-46-5
M. Wt: 396.51
InChI Key: MMCDJKUNNZUFKS-UHFFFAOYSA-N
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Description

“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide” is a compound with the CAS Number: 557782-81-7 . It has a molecular weight of 380.47 . It is a solid substance stored in dry conditions at 2-8°C . The compound is a ROCK inhibitor .


Molecular Structure Analysis

The IUPAC name of the compound is N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide . The InChI code is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) .


Physical And Chemical Properties Analysis

The compound is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 380.47 . The density of the compound is 1.309±0.06 g/cm3 .

Scientific Research Applications

Antibacterial and Antitubercular Activity

Estrogen Receptor Ligands and Pain Therapy

Cytotoxic and Antitumor Effects

Safety and Hazards

The compound has been classified with the pictograms GHS07, GHS08, GHS09 . The hazard statements associated with it are H302-H410-H372 . The precautionary statements are P260-P264-P273-P501 .

Future Directions

The compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness . Future research could focus on modifying the structure of the compound to balance its efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c28-24(22(18-10-3-1-4-11-18)19-12-5-2-6-13-19)27-25-26-23-20-14-8-7-9-17(20)15-16-21(23)29-25/h1-14,22H,15-16H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDJKUNNZUFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide

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